

# ATC0065: A Technical Guide to its Discovery and Chemical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ATC0065, chemically known as N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine, is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). [1] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of ATC0065. It is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of MCHR1 antagonists for the treatment of depression and anxiety disorders. This document details the in vitro and in vivo pharmacological profile of ATC0065, the signaling pathway of its molecular target, and a step-by-step guide to its chemical synthesis.

### **Discovery and Rationale**

ATC0065 was identified through a lead optimization program aimed at developing metabolically stable and orally active MCHR1 antagonists. The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis and has been implicated in the pathophysiology of mood disorders. MCHR1, a G protein-coupled receptor, is the primary receptor for MCH in the brain. Antagonism of MCHR1 has been shown to produce antidepressant and anxiolytic-like effects in preclinical models, providing a strong rationale for the development of MCHR1 antagonists as novel therapeutics.



## Biological Activity In Vitro Activity

**ATC0065** demonstrates high affinity and potent antagonism at the human MCHR1. Its in vitro activity is summarized in the table below.

| Target                   | Assay                      | Value   | Reference          |
|--------------------------|----------------------------|---------|--------------------|
| Human MCHR1              | Radioligand Binding (IC50) | 16 nM   | [2]                |
| Human 5-HT1A<br>Receptor | Radioligand Binding (IC50) | 62.9 nM | Chaki et al., 2005 |
| Human 5-HT2B<br>Receptor | Radioligand Binding (IC50) | 266 nM  | Chaki et al., 2005 |

#### **In Vivo Efficacy**

**ATC0065** has demonstrated significant antidepressant and anxiolytic-like effects in rodent models. The effective dose ranges for these activities are presented in the following table.

| Animal<br>Model | Species | Assay                 | Effective<br>Oral Dose<br>Range | Observed<br>Effect                      | Reference             |
|-----------------|---------|-----------------------|---------------------------------|---|-----------------------|
| Depression      | Rat     | Forced Swim<br>Test   | 3 - 30 mg/kg                    | Reduced immobility time                 | Chaki et al.,<br>2005 |
| Anxiety         | Rat     | Elevated<br>Plus-Maze | 10 - 30 mg/kg                   | Increased<br>time spent in<br>open arms | Chaki et al.,<br>2005 |

### Mechanism of Action: MCHR1 Signaling Pathway

**ATC0065** exerts its pharmacological effects by blocking the signaling of the MCH1 receptor. MCHR1 is coupled to both Gi and Gq G-proteins. Upon binding of the endogenous ligand

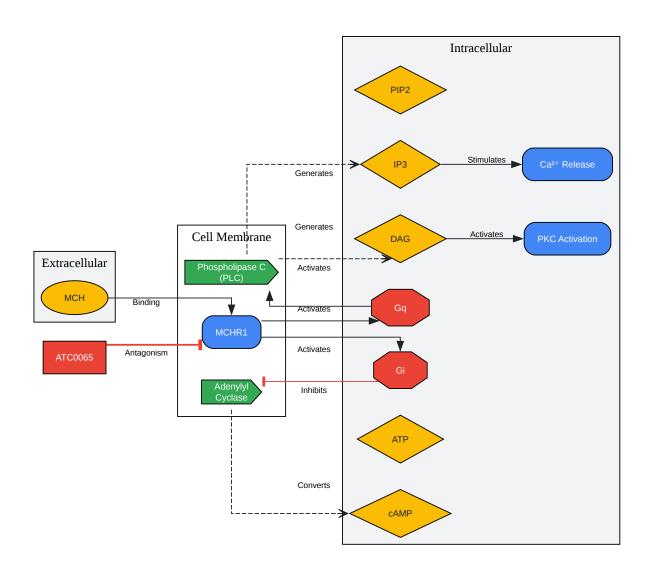


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MCH, these G-proteins dissociate and initiate downstream signaling cascades. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By antagonizing MCHR1, **ATC0065** prevents these downstream signaling events.





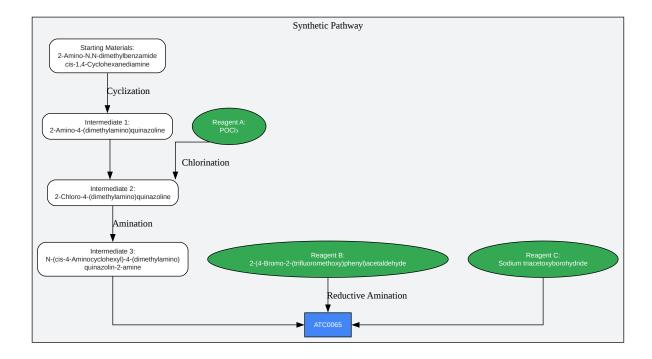
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Caption: MCHR1 Signaling Pathway Antagonized by ATC0065.



### **Chemical Synthesis**

The chemical synthesis of **ATC0065** is based on the procedures outlined by Kanuma et al. (2006). The synthesis involves a multi-step process starting from commercially available materials. A detailed workflow of the synthesis is provided below.



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Caption: General Synthetic Workflow for ATC0065.

#### **Experimental Protocol for the Synthesis of ATC0065**

A detailed, step-by-step protocol for the synthesis of **ATC0065**, including reagent quantities, reaction conditions, and purification methods, would be included here based on the full text of Kanuma et al. (2006). This would involve the synthesis of key intermediates and the final reductive amination step.

(Note: As the full experimental details from the primary literature are not available, a generalized protocol is described. For precise and validated procedures, consulting the original publication is essential.)

Step 1: Synthesis of 2-Amino-4-(dimethylamino)quinazoline

 A mixture of 2-amino-N,N-dimethylbenzamide and a suitable cyclizing agent is heated under appropriate conditions to yield the quinazoline core.

Step 2: Synthesis of 2-Chloro-4-(dimethylamino)quinazoline

• The product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl<sub>3</sub>), to introduce the chlorine atom at the 2-position.

Step 3: Synthesis of N-(cis-4-Aminocyclohexyl)-4-(dimethylamino)quinazolin-2-amine

• The 2-chloroquinazoline intermediate is reacted with an excess of cis-1,4-cyclohexanediamine to displace the chlorine atom and form the diamine intermediate.

Step 4: Synthesis of **ATC0065** (Reductive Amination)

 The intermediate from Step 3 is reacted with 2-(4-bromo-2-(trifluoromethoxy)phenyl)acetaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the final product, ATC0065.

# **Experimental Methodologies for In Vivo Studies Forced Swim Test (Rat)**



The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.

- Apparatus: A cylindrical container (typically 40-60 cm high, 20 cm in diameter) is filled with water (23-25 °C) to a depth that prevents the rat from touching the bottom with its tail or hind limbs.
- Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session.
   Twenty-four hours later, they are administered ATC0065 or vehicle orally. Following a specified pre-treatment time (e.g., 60 minutes), the rats are placed back in the cylinder for a 5-minute test session. The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.
- Endpoint: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

#### **Elevated Plus-Maze Test (Rat)**

The elevated plus-maze is a common model to assess anxiety-like behavior.

- Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.
- Procedure: Rats are administered ATC0065 or vehicle orally. After a pre-treatment period, each rat is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute session. The number of entries into and the time spent in the open and closed arms are recorded.
- Endpoint: An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

#### Conclusion

**ATC0065** is a potent and selective MCHR1 antagonist with demonstrated antidepressant and anxiolytic-like properties in preclinical models. Its discovery and chemical synthesis represent a significant advancement in the development of novel therapeutics for mood disorders. Further



investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its clinical potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in pursuing further studies on **ATC0065** and other MCHR1 antagonists.

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#### References

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